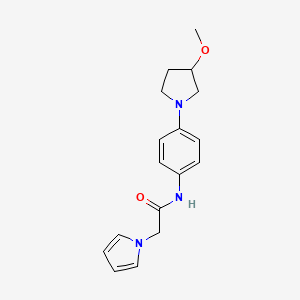

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide

Description

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic acetamide derivative characterized by:

- A 4-(3-methoxypyrrolidin-1-yl)phenyl group, providing a rigid, polar substituent that may enhance solubility and receptor interactions.

- A 2-(1H-pyrrol-1-yl)acetamide moiety, where the pyrrole ring contributes to π-π stacking and hydrogen bonding.

Properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-22-16-8-11-20(12-16)15-6-4-14(5-7-15)18-17(21)13-19-9-2-3-10-19/h2-7,9-10,16H,8,11-13H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZWBKYWLUBXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

The compound's structure can be described by the following molecular formula:

Synthetic Routes

The synthesis typically involves several steps:

- Formation of the Acetamide Backbone : This includes the reaction of 4-(3-methoxypyrrolidin-1-yl)phenyl derivatives with acetic anhydride to form the acetamide structure.

- Introduction of the Pyrrolidine Ring : This is achieved through nucleophilic substitution reactions involving pyrrolidine derivatives.

Research indicates that this compound may exhibit various biological activities, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of protein tyrosine phosphatase (PTP), which plays a critical role in regulating cellular signaling pathways related to cancer and diabetes .

- Antitumor Activity : Preliminary studies have suggested that this compound may inhibit tumor growth through modulation of key signaling pathways, notably the PI3K/AKT/mTOR pathway .

Pharmacological Studies

A series of in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound:

| Study Type | Findings |

|---|---|

| In Vitro | Demonstrated significant inhibition of PTP with an IC50 value indicating potent activity against target enzymes. |

| In Vivo | Showed promising results in animal models, indicating potential for therapeutic use in metabolic disorders and cancer treatment. |

Case Studies

One notable study evaluated the compound's effects on diabetic models, revealing that it significantly reduced blood glucose levels and improved insulin sensitivity. The mechanism was linked to enhanced insulin receptor signaling pathways .

Another study focused on its antitumor properties, where it was administered to xenograft models. Results indicated a marked reduction in tumor size compared to control groups, suggesting its viability as a lead candidate for further development in oncology .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share acetamide frameworks but differ in substituents and core structures:

Key Differentiators

Solubility and Polarity

- The 3-methoxypyrrolidine group in the target compound likely enhances water solubility compared to 2-(2-ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide (), which has a lipophilic ethylphenoxy chain .

- Compounds with tetrahydrofuran-3-yl-oxy () or nitrophenyl groups () may exhibit reduced solubility due to bulky or electron-withdrawing substituents .

Metabolic Stability

- The 1H-pyrrol-1-yl group in the target compound could undergo slower oxidative metabolism compared to piperidin-4-ylidene () or pyrazolo-pyridine cores (), which are prone to enzymatic degradation .

- Fluorinated analogs (e.g., ) often show enhanced metabolic stability due to C-F bond resistance to oxidation .

Binding Interactions

- The pyrrole ring in the target compound may engage in unique π-π stacking or hydrogen bonding, contrasting with quinoline () or chromen-4-one () cores, which offer planar aromatic surfaces for hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.